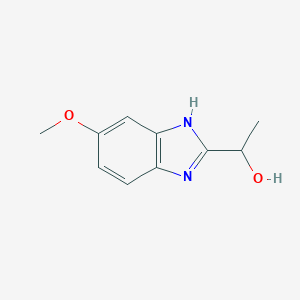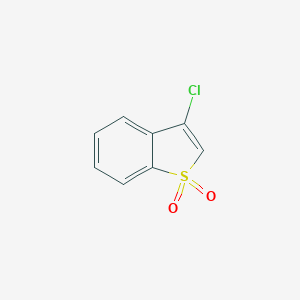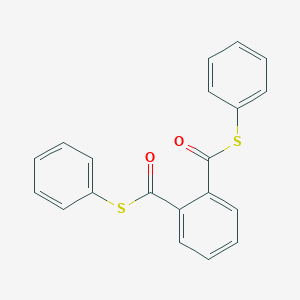
1,2-Benzenedicarbothioic acid, s,s-diphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarbothioic acid, s,s-diphenyl ester, also known as diphenyl disulfide, is an organic compound with the chemical formula (C6H5S)2. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents. Diphenyl disulfide has been used in a variety of applications, including as a vulcanization accelerator for rubber, a fungicide, and a lubricant additive. In recent years, it has gained attention as a potential therapeutic agent due to its interesting biological properties.
Mécanisme D'action
The exact mechanism of action of 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide is not fully understood, but it is thought to act by disrupting cellular processes such as DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Diphenyl disulfide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide in lab experiments is its relatively low cost and easy synthesis. Additionally, it has a wide range of potential applications. However, its low solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further investigation into its antimicrobial and anticancer properties could lead to the development of new treatments for these conditions. Finally, studies on the environmental impact of 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide could lead to improved methods for its synthesis and disposal.
Méthodes De Synthèse
Diphenyl disulfide can be synthesized by the reaction of thiourea with benzyl chloride, followed by oxidation with hydrogen peroxide. Alternatively, it can be prepared by the reaction of sodium sulfide with benzyl chloride, followed by oxidation with hydrogen peroxide or air.
Applications De Recherche Scientifique
Diphenyl disulfide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antimicrobial, antifungal, and anticancer activity. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
42797-33-1 |
|---|---|
Nom du produit |
1,2-Benzenedicarbothioic acid, s,s-diphenyl ester |
Formule moléculaire |
C20H14O2S2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-S,2-S-diphenyl benzene-1,2-dicarbothioate |
InChI |
InChI=1S/C20H14O2S2/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H |
Clé InChI |
DCPRPUDCLMPVAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2C(=O)SC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2C(=O)SC3=CC=CC=C3 |
Autres numéros CAS |
42797-33-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



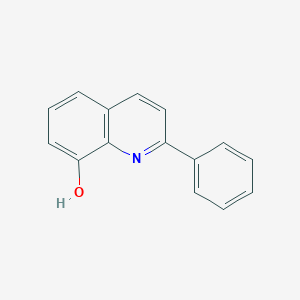
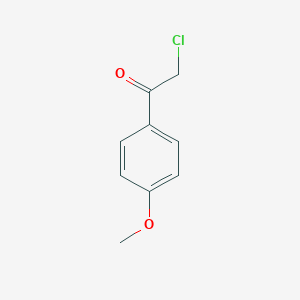
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
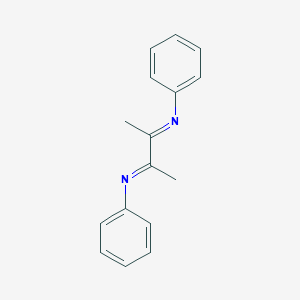
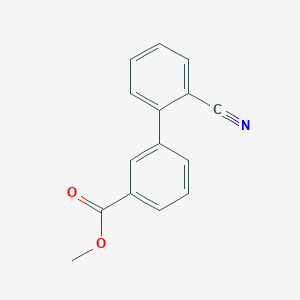
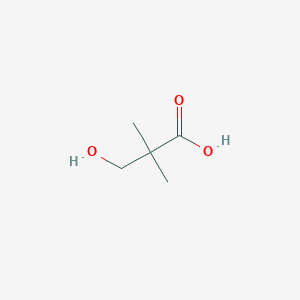
![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)
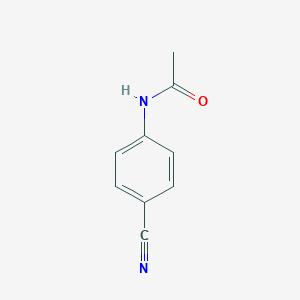
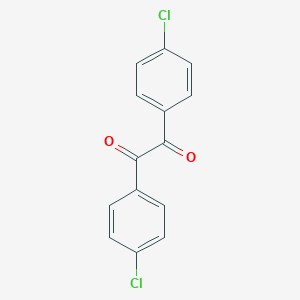
![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)
![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)
